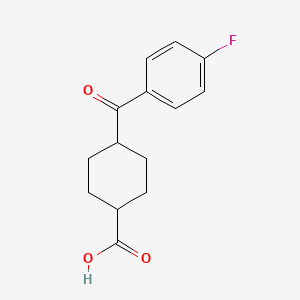

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C₁₄H₁₅FO₃ and a molar mass of 250.27 g/mol . It is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties and functional groups.

Méthodes De Préparation

The synthesis of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and cyclohexane-1-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Analyse Des Réactions Chimiques

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and analgesic agents. For example, research has indicated that modifications to the cyclohexane structure can enhance the pharmacological properties of similar compounds, leading to improved efficacy in treating conditions such as arthritis and other inflammatory diseases .

Case Study: VLA-4 Antagonists

A study on trans-4-substituted cyclohexanecarboxylic acids revealed that these compounds could act as potent antagonists of the VLA-4 receptor, which is implicated in inflammatory processes. The compound exhibited an IC50 value of 2.8 nM, demonstrating significant inhibitory activity against cell adhesion processes relevant to inflammation and autoimmune disorders .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block. It can undergo various reactions, including oxidation and substitution, to yield complex organic molecules. Its ability to participate in stereoselective reactions makes it valuable for synthesizing chiral compounds.

Table 1: Summary of Synthetic Reactions

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Mild oxidizing agents |

| Reduction | Alcohols/Alkanes | Catalytic hydrogenation |

| Substitution | Various Derivatives | Electrophilic substitution |

Biological Studies

The compound's fluorinated nature enhances its bioavailability and metabolic stability, making it suitable for biological studies. Fluorinated compounds are known for their unique interactions with biological targets due to the strength of carbon-fluorine bonds, which can influence membrane permeability and receptor binding affinities .

Case Study: Antiviral Activity

Research has explored the antiviral properties of fluorinated derivatives of cyclohexane carboxylic acids against HIV-1. These studies demonstrated that certain modifications could significantly enhance inhibitory activity against viral replication, suggesting potential applications in antiviral drug development .

Mécanisme D'action

The mechanism of action of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid include:

trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.

trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique chemical structure and potential biological activities. This compound, part of a broader class of fluorobenzoyl derivatives, has garnered interest in pharmaceutical research due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C14H15FO3. The structural features include:

- A cyclohexane ring

- A carboxylic acid functional group

- A para-fluorobenzoyl substituent

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances the compound's electronic properties, allowing it to modulate the activity of various enzymes and receptors through:

- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.

- Molecular interactions : The fluorine atom's position influences the compound's reactivity and binding affinity to target proteins.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Properties

Studies have suggested that compounds with similar structures possess antimicrobial effects against a range of pathogens. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. The presence of the carboxylic acid group may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition

this compound may selectively inhibit certain protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling, and their inhibition can lead to therapeutic effects in conditions such as cancer and diabetes .

Case Studies

Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:

| Compound | Structure | Biological Activity |

|---|---|---|

| trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Similar structure with different isomerism | Potentially similar antimicrobial properties |

| 4-(2-Fluorobenzoyl)benzoic acid | Lacks cyclohexane ring | Different reactivity; less stable than cyclohexane derivatives |

Propriétés

IUPAC Name |

4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBXJGIVEWFNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223496, DTXSID901234895 | |

| Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-19-9, 735270-16-3 | |

| Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.